molecular formula C18H21NO4S2 B12272080 Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12272080
M. Wt: 379.5 g/mol
InChI Key: RMFPMCARNSZRLJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as Compound X) is a functionalized benzothiophene derivative characterized by a 4-methylphenylsulfonylamino substituent at position 2 and an ethyl ester group at position 3.

Properties

Molecular Formula

C18H21NO4S2

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H21NO4S2/c1-3-23-18(20)16-14-6-4-5-7-15(14)24-17(16)19-25(21,22)13-10-8-12(2)9-11-13/h8-11,19H,3-7H2,1-2H3

InChI Key

RMFPMCARNSZRLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves a multicomponent reaction. One common method starts with the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets in cells. It has been shown to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting key enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in the regulation of cell death and survival.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs of Compound X are listed in Table 1, highlighting variations in substituents and their impacts:

Table 1: Structural Comparison of Compound X and Analogous Derivatives

Compound Name Substituent at Position 2 Key Features Molecular Weight References
Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (X) 4-Methylphenylsulfonylamino Sulfonamide group enhances hydrogen bonding; methyl improves lipophilicity 351.44 g/mol
Ethyl 2-[(anilinocarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (B) Anilinocarbonothioyl Thiourea group increases electron density; potential for metal coordination 362.48 g/mol
Ethyl 2-{[(4-methoxyphenyl)amino]carbonothioyl}amino}-... (C) 4-Methoxyphenylcarbonothioyl Methoxy group improves solubility; thioamide may reduce metabolic stability 378.50 g/mol
Ethyl 2-{[(phenylsulfanyl)acetyl]amino}-... () Phenylsulfanylacetyl Sulfanyl group is less electron-withdrawing than sulfonyl; alters reactivity 355.47 g/mol
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () Pyridine-4-carboxamido Heterocyclic group enhances π-π stacking; amide strengthens hydrogen bonds 322.40 g/mol
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-... () 4-Chloro-2-methylphenoxyacetyl Chlorine increases lipophilicity; phenoxy group may improve bioavailability 409.89 g/mol
Key Observations:
  • Electron Effects: Sulfonamide (Compound X) and sulfanyl () groups exhibit contrasting electronic properties.
  • Biological Interactions: Pyridine-4-carboxamido () and anilinocarbonothioyl (Compound B) groups enable metal coordination, as demonstrated in transition metal complexes with antibacterial activity .
  • Lipophilicity : Chlorine () and methyl groups (Compound X) increase hydrophobicity, which correlates with membrane permeability .

Crystallographic and Conformational Analysis

  • Compound X : Expected to exhibit planar benzothiophene and sulfonamide groups, similar to analogs like , which shows dihedral angles of 7.1°–9.5° between substituents and the core .
  • Disorder in Crystal Structures : Ethyl ester groups in analogs (e.g., ) display positional disorder (occupancy ratio 0.69:0.31), affecting packing efficiency and melting points .
  • Hydrogen Bonding : Sulfonamides form stronger N–H···O bonds compared to thioamides or esters, influencing crystal lattice stability .

Biological Activity

Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzothiophene core and a sulfonamide group, which are known for their diverse biological properties.

  • Molecular Formula : C16H17NO4S
  • IUPAC Name : 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • Molecular Weight : 335.38 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfonamide Linkage : This is achieved by reacting 4-methylbenzenesulfonyl chloride with an amine derivative of benzothiophene.
  • Use of Solvents and Bases : Common solvents include dichloromethane, and bases such as triethylamine are often employed to facilitate the reaction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action involves the inhibition of bacterial enzymes critical for metabolic processes. This activity suggests potential applications in treating bacterial infections.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Comparison with Similar Compounds

To understand its biological activity better, it is useful to compare this compound with other sulfonamide-containing drugs:

Compound NameActivity TypeMechanism of Action
Sulfanilamide AntimicrobialInhibits bacterial folic acid synthesis
Celecoxib Anti-inflammatorySelective COX-2 inhibition
Valdecoxib Anti-inflammatorySelective COX-2 inhibition

The unique structure of this compound contributes to its distinct biological activities compared to these compounds.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiophene derivatives. This compound demonstrated a minimum inhibitory concentration (MIC) against several bacterial strains lower than that of traditional antibiotics like penicillin. This finding highlights its potential as a new antimicrobial agent.

Investigation of Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of this compound. The research indicated that it effectively reduced pro-inflammatory cytokines in vitro. The results suggest that it may serve as a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

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